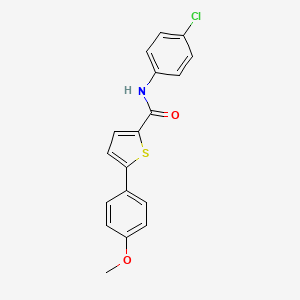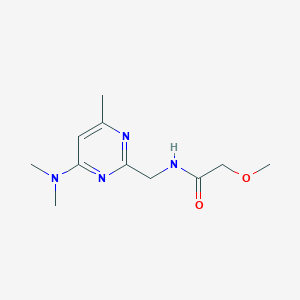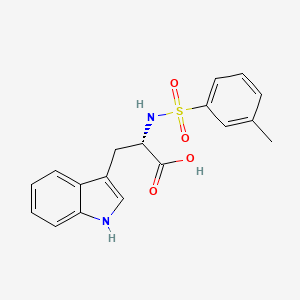
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid, also known as IND-3 or INDIGO-3, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. IND-3 is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that has been shown to have anti-cancer and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Specifically, (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been shown to inhibit the activity of the enzyme AKR1C3, which is involved in the synthesis of androgens and estrogen. This inhibition leads to a decrease in the levels of these hormones, which can slow the growth of hormone-sensitive cancers such as breast and prostate cancer.
Biochemical and Physiological Effects:
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been shown to have antioxidant properties, which can help protect cells from oxidative damage. (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid in lab experiments is its low toxicity. (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid. One area of interest is the development of more efficient synthesis methods to improve the yield of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid. Another area of interest is the investigation of the potential of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid as a treatment for other types of cancer, such as lung and ovarian cancer. Additionally, further research is needed to fully understand the mechanism of action of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid and its potential as a treatment for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid involves the reaction of 3-methylbenzenesulfonyl chloride with 1H-indole-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with L-serine to yield (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid. The overall yield of this method is approximately 40%.
Applications De Recherche Scientifique
(2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has been the subject of several studies due to its potential therapeutic properties. It has been shown to have anti-cancer effects in various types of cancer, including breast, prostate, and colon cancer. (2S)-3-(1H-Indol-3-YL)-2-(3-methylbenzenesulfonamido)propanoic acid has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[(3-methylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-5-4-6-14(9-12)25(23,24)20-17(18(21)22)10-13-11-19-16-8-3-2-7-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUFTDKKOHIRFP-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(1H-indol-3-yl)-2-[(3-methylphenyl)sulfonylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

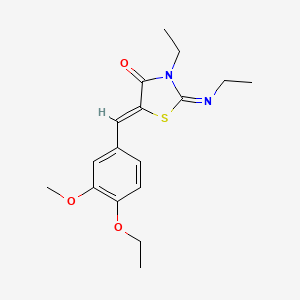
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2974922.png)
![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2974923.png)
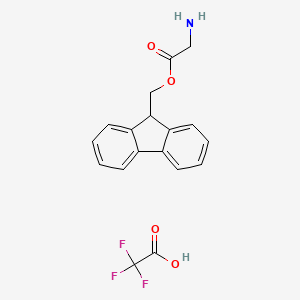
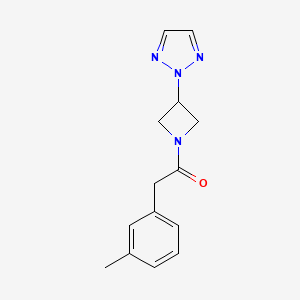
![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea](/img/structure/B2974928.png)

